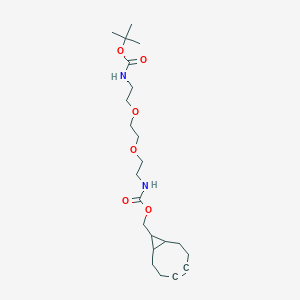

exo-BCN-PEG2-Boc-Amine

Description

Significance of Bioconjugation Chemistry in Contemporary Research

Bioconjugation is a cornerstone of modern biomedical and biotechnological research, involving the chemical linking of two or more molecules, where at least one is a biomolecule such as a protein, peptide, or nucleic acid. htworld.co.uksusupport.comrootsanalysis.com This technique allows for the creation of novel constructs with combined properties, enabling advancements that would otherwise be unattainable. htworld.co.uk For instance, bioconjugation is fundamental to the development of antibody-drug conjugates (ADCs), where potent cytotoxic drugs are attached to monoclonal antibodies that specifically target cancer cells, thereby minimizing off-target toxicity. htworld.co.uksusupport.com It is also integral to the creation of diagnostic tools, such as labeled antibodies for immunoassays (e.g., ELISA) and fluorescent probes for cellular imaging. htworld.co.uksusupport.comrootsanalysis.com The ability to attach molecules like polyethylene (B3416737) glycol (PEG) to proteins can enhance their solubility, stability, and circulation time in the body, a strategy widely employed in protein therapeutics. htworld.co.ukhighforceresearch.com

Evolution and Impact of Click Chemistry in Chemical Biology and Materials Science

The concept of "click chemistry," introduced by K. Barry Sharpless in 2001, has revolutionized the way chemists approach the synthesis of complex molecules. numberanalytics.combiochempeg.comscripps.eduwikipedia.org It describes a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and can be conducted under simple, often benign, reaction conditions (e.g., in water). biochempeg.comscripps.edu

The philosophy behind click chemistry was to develop a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds by joining small, modular units. scripps.eduacs.org The initial set of click reactions included nucleophilic ring-opening of strained heterocycles, carbonyl chemistry of a non-aldol type, and cycloaddition reactions. acs.org The most prominent among these became the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins an azide (B81097) and a terminal alkyne to form a stable triazole linkage. numberanalytics.comscripps.edu This reaction's reliability and specificity have made it a workhorse in various fields, including drug discovery, materials science, and chemical biology. scripps.eduacs.org

A significant advancement in click chemistry was the development of catalyst-free methods, driven by the need for reactions that are compatible with living systems where catalysts like copper can be toxic. biochempeg.comsigmaaldrich.com Strain-promoted alkyne-azide cycloaddition (SPAAC) is a prime example of such a reaction. numberanalytics.comsigmaaldrich.commdpi.com In SPAAC, the high ring strain of a cyclooctyne (B158145) derivative, such as bicyclo[6.1.0]nonyne (BCN), drives the reaction with an azide without the need for a metal catalyst. sigmaaldrich.commdpi.commagtech.com.cn This bioorthogonality—the ability of a reaction to proceed in a complex biological environment without interfering with native biochemical processes—is a major advantage of SPAAC. sigmaaldrich.comrsc.org It allows for the specific labeling and tracking of biomolecules in living cells and organisms. sigmaaldrich.com

Historical Development of Click Chemistry Principles

Role of Bifunctional Linkers in Advanced Chemical Synthesis and Functionalization

Bifunctional linkers are molecules that possess two different reactive functional groups, enabling the connection of two other molecules. highforceresearch.comnih.gov These linkers are crucial in constructing complex molecular architectures, such as ADCs, PROTACs (PROteolysis TArgeting Chimeras), and functionalized surfaces. bldpharm.comsymeres.commedchemexpress.com The nature of the linker—its length, flexibility, and chemical properties—can significantly influence the properties and function of the final conjugate. medchemexpress.comenamine.net For example, PEG linkers are often incorporated to enhance the hydrophilicity and biocompatibility of the resulting molecule. highforceresearch.comsmolecule.com The ability to have orthogonal reactive handles on a linker allows for sequential and controlled conjugation steps. highforceresearch.com

Overview of exo-BCN-PEG2-Boc-Amine: Structure, Reactivity, and Research Utility

This compound is a heterobifunctional linker that embodies the principles of modern chemical biology tools. smolecule.comtargetmol.combioscience.co.uk Its structure consists of three key components:

An exo-bicyclo[6.1.0]nonyne (BCN) group: This strained alkyne is highly reactive towards azides in catalyst-free SPAAC reactions. smolecule.commedkoo.com

A polyethylene glycol (PEG) spacer (specifically, a diether): This short PEG chain enhances the water solubility and biocompatibility of the linker and the molecules it connects. smolecule.comtargetmol.com

A Boc-protected amine (tert-Butyloxycarbonyl protected amine) : The Boc group is a common protecting group for amines that can be easily removed under mild acidic conditions to reveal a primary amine. smolecule.commedkoo.com This free amine can then be used for subsequent conjugation reactions, such as amide bond formation with carboxylic acids. smolecule.com

This unique combination of functional groups makes this compound a versatile tool for researchers. It allows for a two-step, orthogonal conjugation strategy. First, the BCN group can be selectively reacted with an azide-modified molecule via SPAAC. Then, after deprotection of the Boc group, the resulting amine can be coupled to a second molecule. This controlled, stepwise approach is highly valuable in the synthesis of well-defined bioconjugates. smolecule.commedkoo.com Its applications are found in the development of ADCs, diagnostic agents, and other targeted therapeutic and research agents. smolecule.comtargetmol.commedkoo.com

| Property | Value | Source |

| Molecular Formula | C22H36N2O6 | smolecule.com |

| Molecular Weight | 424.54 g/mol | smolecule.com |

| Exact Mass | 424.2573 | smolecule.com |

| Solubility | Soluble in DMSO | smolecule.com |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | smolecule.commedkoo.com |

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound and similar bifunctional linkers is driven by the continuous need for more efficient and versatile tools for chemical synthesis and bioconjugation. Research in this area focuses on several key objectives:

Synthesis and Optimization: Developing more efficient and scalable synthetic routes to produce high-purity this compound and related linkers.

Reaction Kinetics and Efficiency: Studying the kinetics and efficiency of the SPAAC reaction involving the BCN moiety to better understand and predict its reactivity in different chemical and biological environments. magtech.com.cn

Novel Applications: Exploring new applications for this linker in emerging fields such as targeted drug delivery, proteomics, and the development of advanced biomaterials. smolecule.comtargetmol.com

Structure-Activity Relationships: Investigating how the structure of the linker, including the PEG length and the isomer of BCN (exo vs. endo), affects the properties and performance of the final bioconjugate. targetmol.com

By advancing our understanding and application of sophisticated chemical tools like this compound, the scientific community continues to push the boundaries of what is possible in medicine, materials science, and fundamental biological research.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O6/c1-22(2,3)30-21(26)24-11-13-28-15-14-27-12-10-23-20(25)29-16-19-17-8-6-4-5-7-9-18(17)19/h17-19H,6-16H2,1-3H3,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXWWKJBIIPHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301110170 | |

| Record name | 5,8-Dioxa-2,11-diazadodecanedioic acid, 1-(bicyclo[6.1.0]non-4-yn-9-ylmethyl) 12-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807501-87-6 | |

| Record name | 5,8-Dioxa-2,11-diazadodecanedioic acid, 1-(bicyclo[6.1.0]non-4-yn-9-ylmethyl) 12-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807501-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dioxa-2,11-diazadodecanedioic acid, 1-(bicyclo[6.1.0]non-4-yn-9-ylmethyl) 12-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for Exo Bcn Peg2 Boc Amine

Strategic Design Considerations for Bifunctional exo-BCN Linkers

The architecture of exo-BCN-PEG2-Boc-Amine is tailored for creating complex bioconjugates. This involves careful selection of the reactive groups and the spacer that connects them to ensure optimal performance in biological settings.

The bicyclo[6.1.0]non-4-yne (BCN) moiety is a highly strained cyclooctyne (B158145). conju-probe.com This ring strain is the driving force behind its high reactivity in a type of reaction known as strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com SPAAC is a cornerstone of "click chemistry," a class of reactions known for being rapid, specific, and high-yielding. A key advantage of SPAAC is that it is a bioorthogonal reaction, meaning it can proceed within a biological system without interfering with native biochemical processes. ru.nl Unlike other click reactions, SPAAC does not require a cytotoxic copper catalyst, making it ideal for use in living cells. conju-probe.com

The BCN scaffold exists as two different isomers, exo and endo. The exo isomer is generally preferred in bioconjugation applications due to its combination of high reactivity and stability. nih.gov While both isomers react readily with azides, the exo configuration often provides a better balance for practical applications. nih.gov

Table 1: Comparison of Common Cyclooctynes in SPAAC

| Cyclooctyne | Relative Reactivity | Key Features |

|---|---|---|

| BCN | High | Good balance of reactivity and stability; available as exo and endo isomers. conju-probe.comnih.gov |

| DBCO/DIBO | Very High | Often faster than BCN but can be less stable. mdpi.com |

| DIFO | Moderate | Contains fluorine atoms, which can be useful for certain analytical applications. |

Polyethylene (B3416737) glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units. chempep.com In the context of bifunctional linkers, short, discrete PEG chains (often termed "dPEG®") are used as spacers. thermofisher.comjenkemusa.com In this compound, the "PEG2" designation indicates a spacer with two ethylene glycol units.

The inclusion of a PEG spacer serves several critical functions:

Reduced Steric Hindrance: The flexible PEG chain acts as an arm that physically separates the reactive BCN group from the molecule to which the linker is attached. This spacing can reduce steric clash and improve the efficiency of the conjugation reaction, especially when large biomolecules are involved. nih.gov

Enhanced Biocompatibility: PEG is well-tolerated in biological systems, exhibiting low toxicity and immunogenicity. chempep.comqyaobio.com This "stealth" property helps to prevent the conjugate from being cleared by the immune system. chempep.com

Tunable Length: PEG linkers can be synthesized with various numbers of repeating units, allowing for precise control over the distance between the two ends of the linker. jenkemusa.comnih.gov

The linker features a primary amine group that is "protected" by a tert-butyloxycarbonyl (Boc) group. medkoo.comtargetmol.com A protecting group is a chemical moiety that temporarily blocks a reactive functional group, preventing it from participating in a chemical reaction. organic-chemistry.orgmasterorganicchemistry.com

The Boc group is stable under a wide range of conditions but can be selectively removed using strong acids, such as trifluoroacetic acid (TFA). organic-chemistry.orgacs.orgacs.org This characteristic is central to creating an orthogonal functionalization strategy . masterorganicchemistry.comacs.org Orthogonality in this context means that the two reactive ends of the linker—the BCN group and the Boc-protected amine—can be reacted independently of one another by using different reaction conditions.

The typical strategy is as follows:

The BCN group is reacted first with an azide-containing molecule via SPAAC. The Boc group remains intact during this step.

After the first conjugation, the Boc group is removed by treatment with acid, exposing the primary amine. acs.org

This newly freed amine is now available for a second conjugation reaction, for example, forming an amide bond with a molecule containing a carboxylic acid (often activated as an NHS ester).

This stepwise, controlled approach allows for the precise assembly of complex molecular architectures, such as antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.commedchemexpress.com

Table 2: Properties of the Boc Protecting Group

| Property | Description |

|---|---|

| Installation Reagent | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O. organic-chemistry.org |

| Stability | Stable to most bases and nucleophiles. organic-chemistry.org |

| Cleavage Condition | Strong acid (e.g., trifluoroacetic acid, HCl). masterorganicchemistry.comacs.org |

| Orthogonality | Can be removed without affecting many other protecting groups (like Fmoc or Cbz) or bioorthogonal handles (like BCN). masterorganicchemistry.comacs.orgnih.gov |

Importance of Polyethylene Glycol (PEG) Spacers in Bioconjugation Design

Academic Synthesis Routes and Reaction Pathways

The synthesis of this compound involves the preparation of the core BCN structure followed by its functionalization with the PEG-amine component.

The synthesis of the BCN core structure is a multi-step process. A common academic route starts from a readily available cyclic diene, such as 1,5-cyclooctadiene (B75094). nih.gov A key step involves the formation of the cyclopropane (B1198618) ring fused to the eight-membered ring, creating the bicyclo[6.1.0]nonane skeleton. This can be achieved through a cyclopropanation reaction using a reagent like ethyl diazoacetate in the presence of a rhodium catalyst. nih.gov

Subsequent steps involve introducing the alkyne functionality. This is typically done by first brominating the double bond of the cyclooctene (B146475) ring and then performing a double dehydrobromination reaction with a strong base to form the triple bond, yielding the strained cyclooctyne. nih.gov The synthesis often produces a mixture of exo and endo isomers, which must then be separated, typically by chromatography. nih.gov An alternative approach involves synthesizing an oxidized version, BCN carboxylic acid, which can provide a more stable handle for subsequent functionalization via amide bond formation. nih.govrsc.orgutep.edu

Once the functionalized exo-BCN core (e.g., exo-BCN-methanol or exo-BCN-carboxylic acid) is obtained, it is coupled to the PEG-Boc-amine piece. rsc.org For example, if starting with exo-BCN-carboxylic acid, it can be coupled directly to the amine end of a commercially available H₂N-PEG2-Boc reagent. This reaction is a standard amide bond formation, typically facilitated by peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Alternatively, if starting with exo-BCN-methanol, the alcohol can be activated (e.g., by converting it to a chloroformate or p-nitrophenyl carbonate) and then reacted with the amine of the H₂N-PEG2-Boc spacer to form a carbamate (B1207046) linkage. nih.gov The final product, this compound, is then purified using chromatographic methods to ensure high purity for its use in sensitive bioconjugation applications.

Incorporation of the Boc-Protected Amine Functionality

The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a pivotal step in the synthesis of this compound. This protective measure is essential to prevent the highly reactive primary amine from engaging in undesired side reactions during subsequent modifications or the coupling of the BCN moiety. The Boc group effectively "masks" the amine's nucleophilicity but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for targeted conjugation. medkoo.comsmolecule.com

The standard procedure for this protection involves reacting the precursor amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) or tert-butyloxycarbonyl chloride. smolecule.comaacrjournals.org This reaction is typically performed in a suitable organic solvent. The choice of reagents and reaction conditions is critical to ensure high yields and prevent side reactions. For instance, in solid-phase peptide synthesis (SPPS), the introduction of a Boc group onto an N-terminal amino group is a common step. aacrjournals.org In one documented synthesis of a related compound, a secondary amine was successfully protected as a Boc carbamate, yielding the desired product in 87% after purification. unirioja.es The use of a base, such as N,N-diisopropylethylamine (DIEA), may be employed to facilitate the reaction. rsc.org

Optimization of Synthetic Yields and Purity for Research Applications

Achieving high yield and purity is paramount for the reliable use of this compound in research, particularly in sensitive biological applications. Optimization strategies span the entire synthetic process, from the choice of starting materials to final purification methods.

Purification is a critical final step to ensure the compound is free from reactants, byproducts, and isomers. Common methods include:

Column Chromatography : Silica (B1680970) gel chromatography is frequently used to separate the desired product from impurities. unirioja.es One protocol for a related Boc-protected amine utilized a solvent system of ethyl acetate (B1210297) and hexanes (1:2 ratio) for purification. unirioja.es However, caution is warranted as some reports suggest that the BCN group can undergo degradation, including hydrolysis and oxidation, upon interaction with silica gel. ki.se

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reverse-phase HPLC, is a powerful technique for achieving high purity (>95%), which is a common requirement for research-grade reagents. medkoo.com

Crystallization : In some cases, crystallization can be an effective method for purification and, as discussed below, for separating stereoisomers.

Minimizing side reactions during synthesis is another key aspect of optimization. During solid-phase synthesis involving Boc-protected precursors, an in situ neutralization-coupling strategy is often preferred. This involves adding the activated Boc-amino acid with a slight excess of a non-nucleophilic base directly to the resin after the previous Boc group has been removed with acid. This avoids a separate neutralization step that can lead to product aggregation and lower yields. rsc.org

| Strategy | Description | Example/Finding | Reference |

|---|---|---|---|

| Intermediate Selection | Choosing a pivotal starting material that leads to higher efficiency. | Use of N-Boc-ethylenediamine in PNA monomer synthesis resulted in high yield and purity. | researchgate.net |

| Purification Method | Employing effective separation techniques post-synthesis. | Column chromatography (EtOAc/Hexanes), HPLC (>95% purity), and crystallization are common. | medkoo.comunirioja.es |

| Side-Reaction Minimization | Modifying reaction protocols to avoid unwanted byproducts. | Using an in situ neutralization protocol in SPPS prevents aggregation and improves yield. | rsc.org |

| Process Consideration | Avoiding conditions that degrade the product. | The BCN group can be sensitive to degradation on silica gel during chromatography. | ki.se |

Modular Synthesis Approaches Utilizing this compound Precursors

The distinct functionalities of this compound make it an ideal precursor for modular synthesis. This "click chemistry" reagent allows for a stepwise and controlled assembly of complex biomolecules. medchemexpress.com The BCN group participates in highly efficient and selective strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules. smolecule.com This reaction is notable for proceeding rapidly under physiological conditions without the need for a cytotoxic copper catalyst. smolecule.comaxispharm.com

The Boc-protected amine provides an orthogonal site for conjugation. After the SPAAC reaction has been performed, the Boc group can be removed to expose the primary amine. This newly available amine can then be coupled to another molecule, such as a protein, peptide, or other payload, via standard amidation reactions. smolecule.comrsc.org

This modularity is widely exploited in several areas:

PROTAC Synthesis : BCN-PEG linkers are used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, creating a molecule that can induce targeted protein degradation. medchemexpress.com

Solid-Phase Peptide Synthesis (SPPS) : The reagent can be used to incorporate a BCN moiety into a peptide sequence. aacrjournals.orgresearchgate.net For example, a BCN-containing acid can be coupled to the N-terminus of a resin-bound peptide, followed by further modifications. aacrjournals.org

Antibody-Drug Conjugates (ADCs) : The BCN group can be used to attach the linker to an azide-modified antibody, while the deprotected amine can be used to attach a cytotoxic drug. medkoo.comtargetmol.com

| Application Area | Modular Role of Precursor | Key Reactions | Reference |

|---|---|---|---|

| PROTACs | Connects two different ligands to form the final PROTAC molecule. | SPAAC (BCN + Azide), Amide Coupling (Amine + Carboxylic Acid) | medchemexpress.com |

| Peptide Modification | Allows for the site-specific incorporation of a BCN group for further functionalization. | Amide Coupling, SPAAC | aacrjournals.orgresearchgate.net |

| Antibody-Drug Conjugates | Serves as the bifunctional linker connecting the antibody to the drug payload. | SPAAC, Amide Coupling | medkoo.comtargetmol.com |

Stereochemical Control in exo-BCN Synthesis

The synthesis often begins with the cyclopropanation of a cyclooctene derivative. For instance, the reaction of 1,5-cyclooctadiene with ethyl diazoacetate can produce a mixture of exo and endo diastereomers. rsc.org The exo isomer is often selected for further steps due to its typically higher yield in this initial reaction. rsc.org

Separating the endo and exo isomers is a key challenge that is often addressed through carefully optimized purification techniques.

Chromatographic Resolution : Normal-phase silica gel chromatography, using solvent gradients such as hexane/ethyl acetate, can effectively separate the diastereomers.

Crystallization-Driven Enrichment : In some cases, one diastereomer may preferentially crystallize from a specific solvent mixture, allowing for its enrichment. For example, endo-BCN-L-Lysine has been shown to preferentially crystallize from a mixture of isopropyl acetate and hexane, significantly improving the diastereomeric ratio.

The ability to control and separate these isomers is crucial for producing stereochemically pure reagents, which in turn ensures the synthesis of well-defined and homogeneous final products for research and therapeutic applications.

| Separation Method | Principle | Reported Diastereomeric Ratio (endo:exo) | Reference |

|---|---|---|---|

| Standard Synthesis | Initial product mixture without specific enrichment. | 5:3 | |

| Chromatographic Resolution | Differential partitioning of isomers on a stationary phase. | Can achieve high separation efficiency. | |

| Optimized Crystallization | Preferential crystallization of one diastereomer from solution. | 9:1 |

Chemical Reactivity and Mechanistic Aspects of Exo Bcn Peg2 Boc Amine

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the exo-BCN Moiety

The BCN group is a highly strained cyclooctyne (B158145) derivative, which is central to its ability to undergo SPAAC reactions. This type of "click chemistry" is notable for its high efficiency and specificity in biological environments, as it does not require a cytotoxic copper catalyst. smolecule.com The reaction proceeds readily with azide-functionalized molecules to form a stable triazole linkage.

The reaction between the strained alkyne of the BCN group and an azide (B81097) is a [3+2] cycloaddition. The high degree of ring strain in the BCN moiety significantly lowers the activation energy of this process, leading to rapid reaction kinetics at or near physiological temperatures. While specific kinetic data for exo-BCN-PEG2-Boc-Amine is not extensively published in isolation, the reactivity of the BCN core is well-documented. Second-order rate constants for the reaction of BCN derivatives with azides are typically in the range of 10⁻¹ to 1 M⁻¹s⁻¹, which is several orders of magnitude faster than for unstrained alkynes. This rapid rate allows for efficient labeling of biomolecules at low concentrations.

The formation of the triazole ring is a thermodynamically favorable process, resulting in a stable, covalent bond. The resulting conjugate benefits from the hydrophilic and flexible polyethylene (B3416737) glycol (PEG) linker, which can improve the solubility and biocompatibility of the final product. smolecule.com

Several factors can influence the rate and efficiency of the SPAAC reaction involving the exo-BCN moiety. The choice of solvent can play a role, with polar protic solvents often facilitating the reaction. In biological applications, the reaction is typically performed in aqueous buffers. The pH of the medium can also have an effect, although SPAAC is generally tolerant of a wide pH range.

The nature of the azide-containing reaction partner can also impact the kinetics. Steric hindrance around the azide group may slow the reaction rate. Furthermore, the electronic properties of the azide can have a modest influence on the reaction speed.

The cycloaddition of an unsymmetrical alkyne like BCN with an azide can theoretically lead to the formation of two regioisomeric triazole products. However, in the case of SPAAC with cyclooctynes, the reaction is generally considered to have low regioselectivity, often resulting in a mixture of the 1,4- and 1,5-disubstituted triazole isomers. The exact ratio of these isomers can be influenced by the specific structures of the reacting partners and the reaction conditions. For many bioconjugation applications, the formation of a mixture of regioisomers is not a significant concern as both isomers provide a stable linkage.

Factors Influencing Reaction Rates and Efficiency in Diverse Media

Chemo- and Bioselectivity in Complex Chemical Environments

The utility of this compound in biological applications hinges on its ability to react selectively with its intended target while remaining inert to the vast array of other functional groups present in a biological milieu. This high degree of selectivity, often termed bioorthogonality, is a hallmark of the bicyclo[6.1.0]nonyne (BCN) moiety.

The primary reaction involving the BCN group is the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netinterchim.fr This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, stereospecificity, and the formation of only benign byproducts. organic-chemistry.org A key advantage of SPAAC is that it proceeds rapidly under mild, physiological conditions (ambient temperature, aqueous environment, and neutral pH) without the need for a toxic copper catalyst, which is often required for other azide-alkyne cycloadditions. interchim.frconju-probe.comgoogle.com The absence of copper is critical for applications in living systems, as the metal can be toxic to cells and interfere with biological processes. conju-probe.comgoogle.com

The chemo- and bioselectivity of the BCN group are excellent. It demonstrates high efficiency in conjugating with azide groups while showing minimal to no cross-reactivity with other functional groups commonly found in biological molecules, such as amines, hydroxyls, and even thiols (sulfhydryls). interchim.frconju-probe.comconju-probe.comnih.gov While reactions between some cyclooctyne derivatives and thiols have been reported, the reaction of BCN with azides is substantially faster, ensuring high selectivity for the intended target. interchim.fr This orthogonality allows for the precise labeling and conjugation of biomolecules like proteins, glycans, and lipids within complex environments such as cell lysates or even on the surface of live cells. researchgate.netconju-probe.com

The hydrophilicity of the BCN moiety, which is greater than that of other common cyclooctynes like dibenzocyclooctyne (DBCO), is another beneficial feature. interchim.frlumiprobe.com This property helps to prevent issues related to poor solubility and non-specific binding driven by hydrophobic interactions, particularly in intracellular applications. researchgate.net The inclusion of the polyethylene glycol (PEG) spacer further enhances the water solubility and biocompatibility of the entire molecule.

The Boc-protected amine provides a secondary point of controlled reactivity. The tert-Butyloxycarbonyl (Boc) group is a stable protecting group that can be selectively removed under mild acidic conditions, exposing a primary amine. This amine can then be used for subsequent conjugation reactions, making this compound a valuable heterobifunctional linker for constructing more complex molecular architectures.

Table 1: Reactivity Profile of BCN in Bioorthogonal Chemistry This table summarizes the key reactivity features of the BCN moiety.

| Feature | Description | Reference(s) |

|---|---|---|

| Primary Reaction | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | researchgate.net, interchim.fr |

| Key Advantage | Copper-free "click" reaction, biocompatible | conju-probe.com, google.com |

| Selectivity | Highly selective for azides over other biological functional groups (amines, hydroxyls, thiols) | conju-probe.com, conju-probe.com, interchim.fr |

| Reaction Conditions | Mild, aqueous conditions (physiological temperature and pH) | conju-probe.com, interchim.fr |

| Relative Hydrophilicity | More hydrophilic than DBCO, reducing non-specific binding | interchim.fr, lumiprobe.com |

Theoretical and Computational Studies of exo-BCN Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of molecules like BCN. cuny.edu Theoretical studies, particularly those employing quantum chemical calculations and molecular dynamics simulations, provide deep insights into the factors governing the unique properties of the this compound linker.

Quantum Chemical Calculations of Strain Energy

The high reactivity of BCN in SPAAC is fundamentally driven by the significant ring strain inherent in the bicyclic alkyne structure. google.commagtech.com.cn Quantum chemical calculations, especially using Density Functional Theory (DFT), have been instrumental in quantifying this strain and elucidating its role in the reaction mechanism. rsc.orgnih.govrsc.org

The concept of strain energy refers to the excess energy stored in a molecule due to deviations from ideal bond angles and lengths. In BCN, the alkyne's linear geometry is forced into a bent conformation within the eight-membered ring, creating substantial strain. This strain is released during the [3+2] cycloaddition reaction with an azide, providing a powerful thermodynamic driving force and lowering the activation energy barrier for the reaction. nih.gov

Computational models, such as the distortion/interaction analysis (also known as the activation strain model), have been applied to SPAAC reactions. rsc.org These models partition the activation energy into two components:

Distortion Energy : The energy required to deform the reactants (the alkyne and the azide) from their ground-state geometries into the geometries they adopt in the transition state. rsc.orgnih.gov

Interaction Energy : The stabilizing energy released when the distorted reactants interact to form the transition state.

DFT calculations show that the rapid rate of SPAAC is primarily due to the low distortion energy required to bend the alkyne into its transition-state geometry. nih.gov Because the alkyne is already significantly strained and pre-distorted toward the transition state, less energy is needed to reach this point compared to a linear, unstrained alkyne. These computational insights have guided the rational design of new cyclooctynes with even greater strain and, consequently, faster reaction kinetics. google.comnih.govrsc.org Studies comparing exo and endo isomers of BCN have found they have similar, though not identical, reactivities, with the endo isomer often being slightly more reactive. acs.org

Table 2: Computational Methods in the Study of BCN Reactivity This table highlights the application of computational methods to understand BCN's chemical behavior.

| Computational Method | Application to BCN | Key Findings | Reference(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of transition states and reaction energetics for cycloadditions. | Elucidates reaction mechanisms and validates experimental kinetic data. | rsc.org, nih.gov, rsc.org |

| Distortion/Interaction Model | Analysis of activation energy barriers in SPAAC. | Shows that BCN's high reactivity is due to its inherent strain, which lowers the required distortion energy. | nih.gov, rsc.org |

| Quantum Calculations | Investigation of molecular geometry, stability, and electronic properties. | Relates molecular structure to reactivity and helps predict the behavior of new BCN derivatives. | cuny.edu, researchgate.net |

Molecular Dynamics Simulations of Linker Flexibility

Molecular dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can predict the conformational flexibility of the PEG chain under various conditions. researchgate.net The ethylene (B1197577) glycol units (−CH₂−CH₂−O−) of the PEG linker possess rotatable bonds that give the chain significant flexibility. chempep.com

This flexibility is advantageous for several reasons:

Reduced Steric Hindrance : The spacer can extend the BCN reactive group away from the surface of a larger biomolecule, reducing steric hindrance and improving reaction efficiency.

Functional Independence : The linker's flexibility can allow the conjugated components (e.g., an antibody and a drug) to function independently without interfering with each other. researchgate.net

MD simulations have been used to study how linker architecture (e.g., linear vs. branched or cyclic) impacts the properties of a bioconjugate. acs.orgamericanpharmaceuticalreview.com For instance, simulations can reveal how the linker's movement affects the distance between a conjugated drug and its target or how it might shield a hydrophobic payload from the aqueous environment. nih.govamericanpharmaceuticalreview.com In single-molecule force spectroscopy studies, the elastic properties of linkers are critical, and MD simulations help in interpreting experimental data by modeling the linker's response to applied force. lmu.de Understanding the dynamic behavior of the PEG linker through such simulations is therefore essential for optimizing the design and performance of bioconjugates built with this compound.

Advanced Applications in Chemical Biology and Bioconjugation Research

Protein Labeling and Functionalization Strategies

The ability to selectively modify proteins is crucial for understanding their function, and exo-BCN-PEG2-Boc-Amine provides a powerful handle for such modifications.

A significant application of this compound lies in its ability to site-specifically label proteins that have been engineered to contain an azide (B81097) group. This is typically achieved by incorporating an azide-bearing unnatural amino acid, such as p-azidophenylalanine (AzF), into the protein's structure at a desired location using genetic code expansion techniques. nih.gov The BCN group of the linker then reacts with the azide-tagged protein via SPAAC, a bioorthogonal reaction that proceeds with high efficiency and specificity in aqueous buffers at physiological pH and temperature. nih.govnih.gov This method offers precise control over the location of the conjugation, which is critical for preserving the protein's structure and function. The reaction forms a stable triazole linkage, covalently attaching the PEG-Boc-Amine moiety to the protein.

Table 1: Key Features of SPAAC for Protein Labeling

| Feature | Description | Reference(s) |

| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | nih.gov |

| Reactants | Bicyclo[6.1.0]nonyne (BCN) and an azide-tagged protein | nih.gov |

| Key Advantage | Copper-free, bioorthogonal, and highly specific | medchemexpress.comnih.gov |

| Reaction Conditions | Physiological pH and temperature in aqueous solutions | nih.gov |

| Resulting Linkage | Stable triazole ring |

The development of fluorescent probes is essential for visualizing proteins and their dynamics within living cells. researchgate.netnih.gov this compound can be utilized as a precursor in a two-step strategy to create fluorescently labeled proteins. First, the BCN end of the linker is conjugated to an azide-tagged protein of interest, as described previously. Following this initial conjugation, the Boc protecting group on the amine is removed under mild acidic conditions. organic-chemistry.orgnih.gov This exposes a primary amine, which can then be selectively reacted with an amine-reactive fluorescent dye, such as an NHS-ester or isothiocyanate derivative of a fluorophore. acs.org This modular approach allows for the use of a wide variety of commercially available fluorescent dyes to create a diverse palette of protein probes for applications in fluorescence microscopy and other imaging techniques. acs.orgrsc.org

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. mdpi.comrsc.org While ADCs for therapeutic use have stringent requirements, similar constructs are valuable in research for studying drug targeting and delivery. This compound is well-suited for the assembly of such research-grade ADCs. medchemexpress.comnih.gov In a common strategy, an antibody is engineered to contain a site-specific azide group. The BCN moiety of the linker is then reacted with the azido-antibody. nih.govrsc.org After deprotection of the Boc group, the resulting amine can be coupled to a payload molecule, such as a cytotoxic agent or a toxin, that has been functionalized with a reactive group like an activated ester. mdpi.comrsc.org The PEG linker in this construct can improve the hydrophilicity of the ADC, which may reduce aggregation and improve its pharmacokinetic properties in research models. broadpharm.com

Table 2: Steps for Assembling a Research ADC using this compound

| Step | Description | Key Reagents/Moieties | Reference(s) |

| 1. Antibody Modification | Site-specific incorporation of an azide group into the antibody. | Azide-bearing unnatural amino acid | nih.gov |

| 2. Linker Conjugation | Reaction of the BCN group with the azide-tagged antibody via SPAAC. | This compound | medchemexpress.comnih.gov |

| 3. Deprotection | Removal of the Boc protecting group to expose a primary amine. | Mild acidic conditions | organic-chemistry.orgnih.gov |

| 4. Payload Attachment | Coupling of a functionalized cytotoxic agent to the exposed amine. | Amine-reactive payload | mdpi.comrsc.org |

The immobilization of proteins, such as enzymes and receptors, onto solid surfaces is fundamental for the development of various bioassays, biosensors, and biocatalytic systems. mdpi.comnih.gov this compound can facilitate the controlled and oriented immobilization of proteins. A surface, such as a glass slide or a nanoparticle, can be functionalized with azide groups. An azide-tagged protein can first be reacted with the BCN linker. The resulting protein-PEG-Boc-Amine conjugate can then be immobilized onto the azide-functionalized surface via a second SPAAC reaction if the Boc group is replaced with another BCN group, or through other chemistries if the Boc group is deprotected and the resulting amine is used. More directly, an azide-functionalized surface can be reacted with a protein that has been pre-functionalized with the BCN linker. chinesechemsoc.org The PEG spacer helps to extend the protein away from the surface, which can reduce steric hindrance and help maintain its native conformation and activity. chempep.com This is particularly important for enzymes, where maintaining catalytic function is paramount. researchgate.netplos.org The copper-free nature of the SPAAC reaction is also advantageous as copper ions can be detrimental to the activity of certain enzymes. nih.gov

Assembly of Antibody-Drug Conjugates (ADCs) as Research Constructs

Carbohydrate Labeling and Glycoconjugate Synthesis

The study of carbohydrates and their conjugates (glycoconjugates) is fundamental to understanding numerous biological processes. The this compound linker is well-suited for the labeling of carbohydrates and the synthesis of neoglycoproteins and other glycoconjugates. The general strategy involves the metabolic or enzymatic incorporation of an azide-bearing sugar into cellular glycans or the chemical synthesis of an azide-modified carbohydrate. nih.govnih.gov

The BCN moiety of the linker can then react with the azide-tagged carbohydrate via SPAAC. nih.gov This reaction's biocompatibility is a significant advantage for labeling glycans on the surface of living cells. mdpi.com Once the carbohydrate is labeled with the linker, the Boc-protected amine can be deprotected to allow for the attachment of various probes or functional molecules. For instance, a fluorescent dye can be conjugated to the exposed amine to visualize the localization and trafficking of specific glycans within a cell.

In the synthesis of glycoconjugates, such as neoglycoproteins, the linker can be used to connect a carbohydrate to a protein. nih.gov For example, the linker could first be attached to a carbohydrate via its BCN group. After deprotection of the amine, the carbohydrate-linker construct can be coupled to a protein through the newly exposed amine, for example, by targeting reactive amino acid side chains or an enzymatically installed functional group. This approach allows for the creation of well-defined glycoconjugates for studying carbohydrate-protein interactions, which are crucial in areas like immunology and pathogen recognition. The hydrophobic nature of the BCN group can also be exploited as a purification tag during the synthesis of these conjugates. nih.gov

| Application | Strategy | Key Feature of Linker | Reference |

| Carbohydrate Labeling | SPAAC with azide-modified sugars | BCN for copper-free click chemistry | nih.gov |

| Glycoconjugate Synthesis | Sequential conjugation to carbohydrate and protein | Bifunctionality (BCN and protected amine) | nih.gov |

Cellular Imaging and Bioimaging Agent Development

The development of molecular probes for cellular imaging is a rapidly advancing area of chemical biology. The properties of this compound make it an excellent building block for constructing such probes.

For live-cell imaging, the biocompatibility of the conjugation chemistry is paramount. The copper-free SPAAC reaction enabled by the BCN group is ideal for this purpose, as it avoids the cellular toxicity associated with copper catalysts. mdpi.com A common strategy for constructing a live-cell imaging probe involves the reaction of the BCN group of the linker with an azide-functionalized targeting moiety, such as a peptide, antibody fragment, or small molecule that binds to a specific cellular component.

Following this conjugation, the Boc group is removed, and a fluorescent dye is attached to the exposed amine. This modular approach allows for the straightforward synthesis of a variety of targeted imaging probes. The PEG2 spacer helps to maintain the solubility and reduce non-specific binding of the probe within the cellular environment. Research into cleavable linkers, which can release a fluorescent cargo upon encountering a specific intracellular stimulus (e.g., an enzyme or a reductive environment), represents an advanced application of this technology, enabling the development of "turn-on" fluorescent probes for detecting specific biological activities within living cells. rsc.org

Targeted imaging aims to visualize specific biomolecules or structures within the complex environment of a cell or organism. The this compound linker facilitates targeted imaging by enabling the conjugation of an imaging agent (like a fluorescent dye) to a targeting ligand.

The two-step nature of the linker is highly advantageous. The first reaction, involving the BCN group, can be used to attach the linker to a targeting biomolecule, such as a monoclonal antibody. targetmol.com Antibodies are often used for targeted imaging due to their high specificity for their target antigens. Once the antibody is labeled with the linker, the Boc-protected amine provides a latent site for the attachment of a payload, such as an imaging agent or a therapeutic molecule. This strategy has been explored in the context of creating activatable optical imaging probes, where the fluorescence is initially quenched and becomes activated only upon binding to the target. targetmol.com The length of the PEG linker can also be optimized to improve the performance of such targeted probes. targetmol.com

| Probe Type | Construction Strategy | Key Feature of Linker | Reference |

| Live-Cell Imaging Probe | Sequential conjugation of targeting moiety and fluorophore | Biocompatible SPAAC reaction | rsc.org |

| Targeted Imaging Agent | Conjugation to a targeting ligand (e.g., antibody) followed by payload attachment | Orthogonal reactivity of BCN and protected amine | targetmol.com |

Construction of Molecular Probes for Live-Cell Imaging

Assembly of Multivalent Bioconjugates for Receptor Binding Studies

A common approach is to use a central scaffold molecule that has multiple azide groups. The BCN end of the this compound linker can be reacted with these azides, resulting in a scaffold decorated with multiple Boc-protected amines. After deprotection, multiple copies of a specific ligand (e.g., a peptide or carbohydrate that binds to a receptor of interest) can be attached to the exposed amines. This allows for precise control over the number and spacing of the ligands, which are critical parameters for studying multivalent binding. Such multivalent constructs have been used to create potent inhibitors of toxin adhesion and to study the clustering of receptors on the cell surface. nih.govacs.org

Research in Biomolecule-Based Drug Delivery Systems (Non-Clinical)

In the field of drug delivery research, there is a significant effort to develop systems that can transport a therapeutic agent to a specific site in the body, thereby increasing its efficacy and reducing off-target side effects. The this compound linker is relevant to the non-clinical development of such systems, particularly in the construction of antibody-drug conjugates (ADCs). targetmol.commedkoo.com

Conjugation to Polymeric Carriers for Controlled Release Research

The structure of this compound is well-suited for the development of advanced polymeric drug carriers for controlled release studies. In this research area, the linker is used to attach therapeutic molecules or imaging agents to polymer backbones, creating sophisticated drug delivery systems.

The process typically involves a multi-step approach. First, the Boc-protecting group on the amine is removed under mild acidic conditions, exposing a primary amine. smolecule.com This amine can then be coupled to a polymer that has been functionalized with a reactive group, such as an activated carboxylic acid (e.g., NHS ester). This reaction forms a stable amide bond, covalently linking the BCN-PEG2 portion of the molecule to the polymeric carrier.

Subsequently, the BCN group on the now polymer-bound linker is available for a highly selective SPAAC reaction with an azide-modified molecule of interest (e.g., a drug, a peptide, or a fluorescent dye). biochempeg.com This copper-free click chemistry approach is advantageous because it proceeds with high efficiency under mild, aqueous conditions, preserving the integrity of both the polymer and the conjugated payload. biochempeg.comacs.org The short PEG2 spacer helps to enhance the water solubility and biocompatibility of the resulting polymer conjugate. smolecule.com

Research in this area focuses on how the linker and polymer architecture influence the release of the conjugated molecule. For instance, by incorporating cleavable bonds within the polymeric carrier or the payload itself, researchers can design systems where release is triggered by specific physiological conditions, such as changes in pH or the presence of certain enzymes. The this compound acts as a stable anchoring point in these designs, ensuring the payload remains attached until the desired release stimulus is encountered.

Development of Ligand-Targeted Delivery Systems for Research Models

In the development of research-focused, ligand-targeted delivery systems, this compound provides a modular bridge for connecting a targeting moiety to a therapeutic or diagnostic agent. This is crucial for creating probes and potential therapeutic constructs that can selectively interact with specific cell types or tissues in research models.

The dual-reactive nature of the linker is key to this application. A typical strategy involves:

Deprotection: The Boc group is removed to reveal the primary amine. smolecule.com

Ligand Attachment: This newly exposed amine is then reacted with a targeting ligand (e.g., a small molecule, aptamer, or peptide that recognizes a specific cell surface receptor) that has been functionalized with a compatible group, forming a stable conjugate.

Payload Conjugation: The BCN group of the ligand-linker conjugate is then used to attach a payload via SPAAC. This payload could be a cytotoxic agent for cell-specific killing studies, an imaging agent for tracking, or a biologic like an oligonucleotide. biochempeg.comresearcher.life

This sequential approach allows for the precise construction and purification of the intermediate and final conjugates. The BCN group's reactivity with azides is highly specific, meaning it will not interfere with other functional groups present on the targeting ligand or the payload. biochempeg.com The use of BCN in SPAAC is particularly relevant for in vivo research, as it avoids the copper toxicity associated with traditional click chemistry, making it suitable for studies in live cells and animal models. acs.org

| Research Finding | Conjugation Strategy | Key Feature of Linker |

| Creation of antibody-drug conjugates (ADCs) for research. bioscience.co.uktargetmol.commedkoo.com | The BCN group can react with an azide-modified antibody, while the deprotected amine can be used to attach a small molecule drug. | The BCN group enables copper-free SPAAC, preserving antibody structure and function. |

| Development of targeted probes for cellular imaging. | A cell-targeting peptide is attached via the amine, and a fluorescent dye with an azide group is attached via SPAAC. | The linker's PEG component improves solubility and reduces non-specific binding of the probe. smolecule.com |

Encapsulation and Surface Modification of Liposomes and Nanoparticles

The surface functionalization of nanoparticles and liposomes is essential for improving their stability, circulation time, and targeting capabilities in research applications. This compound is an effective tool for modifying the surface of these delivery vehicles.

For liposome (B1194612) and nanoparticle modification, the linker can be incorporated during or after particle formation. One common method involves synthesizing or purchasing lipids or polymers that are already conjugated to the this compound linker. These functionalized building blocks are then included in the formulation to create nanoparticles with BCN groups displayed on their surface.

Alternatively, pre-formed nanoparticles with surface functional groups (like carboxylic acids) can be modified. In this case, the linker's Boc-protected amine is first deprotected, and the resulting amine is then coupled to the nanoparticle surface using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS).

Once the nanoparticles are decorated with BCN groups, they can be readily conjugated to a wide array of azide-functionalized molecules, such as:

Targeting Ligands: Peptides, antibodies, or small molecules to direct the nanoparticles to specific cells or tissues. mdpi.com

Stealth Moieties: Additional long-chain PEG molecules to create a hydrophilic shield, which can help evade the immune system in animal models.

Therapeutic or Imaging Agents: For drug delivery or diagnostic studies.

The SPAAC reaction provides a robust and bioorthogonal method for attaching these molecules to the nanoparticle surface without harsh conditions that could compromise the integrity of the nanoparticle itself. mdpi.com Research has shown that linkers like this are valuable for creating multifunctional nanoparticles for complex applications in drug delivery and medical imaging research. smolecule.com

| Nanoparticle Type | Modification Step | Purpose of Functionalization |

| Liposomes | Incorporation of BCN-PEG-lipid conjugates during liposome formation. | Attachment of targeting antibodies to the liposome surface via SPAAC for selective cell binding studies. mdpi.com |

| Gold Nanoparticles | Coupling of deprotected exo-BCN-PEG2-Amine to carboxylated surface. | Subsequent conjugation of azide-modified DNA or proteins for biosensing applications. targetmol.com |

| Polymeric Micelles | Self-assembly of block copolymers, where one block is pre-functionalized with the BCN linker. | Click-conjugation of a payload post-assembly, encapsulating it within the micelle core while displaying targeting ligands. |

Integration into Polymer Science and Nanomaterials Research

Synthesis of Functional Polymers via Click Chemistry

Click chemistry has revolutionized polymer synthesis by providing a set of reliable and high-yielding reactions for creating complex macromolecules. acs.org The BCN group of exo-BCN-PEG2-Boc-Amine is specifically designed for use in copper-free click chemistry, which avoids the use of potentially toxic copper catalysts. smolecule.combroadpharm.com

Block copolymers, which consist of two or more distinct polymer chains linked together, and dendrimers, which are highly branched, tree-like polymers, can be synthesized with precise control using this compound. The BCN group can be used to "click" together different polymer blocks that have been functionalized with azide (B81097) groups. For example, a hydrophilic polymer block containing an azide can be reacted with a hydrophobic polymer block that has been modified with this compound to create an amphiphilic block copolymer.

The synthesis of dendrimers can also be facilitated by this linker. By sequentially adding generations of monomers functionalized with either BCN or azide groups, highly branched and well-defined dendritic structures can be constructed. The PEG spacer in this compound can also influence the properties of the resulting block copolymers and dendrimers, for instance by increasing their solubility in aqueous environments.

Post-polymerization modification is a powerful technique for introducing new functionalities into existing polymers. researchgate.netresearchgate.net This approach allows for the creation of a wide range of functional materials from a single parent polymer. researchgate.net this compound is well-suited for this purpose. A polymer can be synthesized with pendant azide groups, which can then be reacted with the BCN group of the linker.

After this initial "clicking" step, the Boc-protecting group on the amine can be removed to expose a new reactive handle. This newly revealed amine can then be used for a variety of subsequent modification reactions, such as amidation or the attachment of other functional molecules. This two-step modification strategy provides a high degree of control over the final composition and properties of the polymer.

Preparation of Block Copolymers and Dendrimers

Fabrication of Responsive Hydrogels and Scaffolds

Hydrogels are crosslinked polymer networks that can absorb large amounts of water. They are widely used in biomedical applications such as drug delivery and tissue engineering. google.com The properties of hydrogels can be tailored by controlling the crosslinking density and the chemical nature of the polymer chains.

This compound can be used to create hydrogels with tunable properties. For example, a polymer with multiple azide groups can be crosslinked with a molecule containing multiple BCN groups. By using this compound as a component of the crosslinker, the resulting hydrogel can be endowed with amine functionalities after deprotection of the Boc group. These amine groups can then be used to immobilize bioactive molecules, such as growth factors or peptides, to create scaffolds that can actively promote tissue regeneration.

| Application | Role of this compound | Resulting Material Property |

| Hydrogel Formation | Crosslinking agent via SPAAC reaction. | Tunable crosslinking density and introduction of latent amine functionality. |

| Scaffold Biofunctionalization | Post-fabrication modification via the deprotected amine. | Covalent attachment of bioactive molecules for enhanced cell interaction. |

Surface Functionalization of Materials for Bio-Interfacing Studies

The interaction between a material and a biological system is largely governed by the properties of the material's surface. researchgate.net Surface functionalization is therefore a critical step in the development of biocompatible materials and devices.

Biocompatible coatings are often applied to medical implants and devices to improve their integration with the body and reduce the risk of adverse reactions. rsc.org PEG is a well-known biocompatible polymer that can reduce protein adsorption and improve the "stealth" properties of materials in a biological environment. nih.gov

By using this compound, surfaces can be coated with a layer of PEG that also presents reactive groups for further functionalization. A surface can first be modified to introduce azide groups. Subsequent reaction with this compound results in a PEGylated surface. The terminal Boc-protected amine can then be deprotected to allow for the attachment of other molecules, such as targeting ligands or antimicrobial agents.

The ability to control how cells adhere and grow on a surface is crucial for applications such as tissue engineering and cell-based assays. researchgate.netnih.gov By creating patterns of different chemical functionalities on a surface, it is possible to guide cell attachment and organization.

This compound can be used in conjunction with lithographic techniques to create such patterned surfaces. For example, a surface can be patterned with regions of azide groups, which are then reacted with the BCN linker. After deprotection, the resulting amine-functionalized regions can be used to immobilize cell-adhesive peptides, such as those containing the RGD sequence. The surrounding PEGylated areas would resist cell adhesion, leading to the formation of well-defined cell patterns.

| Component | Function |

| This compound | Bifunctional linker for surface modification |

| BCN group | Reacts with azide-modified surfaces via copper-free click chemistry. |

| PEG2 spacer | Provides hydrophilicity and resistance to non-specific protein adsorption. |

| Boc-protected amine | A latent reactive group that can be deprotected to reveal a primary amine for further functionalization. |

Development of Biocompatible Coatings

Creation of Nanomaterial Conjugates

The chemical compound this compound is a heterobifunctional linker that plays a significant role in polymer science and the development of advanced nanomaterials. Its structure is uniquely suited for creating complex bioconjugates. The bicyclo[6.1.0]non-4-yne (BCN) group, a strained alkyne, readily participates in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry. medkoo.comacgpubs.org This reaction is highly efficient and can be performed under physiological conditions, which is a major advantage for biological applications. smolecule.com The other end of the molecule features a Boc-protected amine, which acts as a latent primary amine. The tert-butyloxycarbonyl (Boc) protecting group is stable but can be easily removed under mild acidic conditions to reveal the amine for subsequent conjugation steps. medkoo.combioscience.co.uk Bridging these two functional ends is a short polyethylene (B3416737) glycol (PEG) chain (PEG2), which enhances water solubility and provides a flexible spacer. medkoo.comsmolecule.com

Functionalization of Nanoparticles (e.g., Gold, Silica (B1680970), Polymeric)

The surface functionalization of nanoparticles is critical for tailoring their physical and biological properties. This compound serves as a versatile conjugation tool for various nanoparticle platforms. nih.gov The general strategy involves using one end of the linker to anchor to the nanoparticle surface and the other end to attach bioactive molecules.

Gold Nanoparticles (AuNPs): Covalent conjugation is a robust method for functionalizing gold nanoparticles. aurion.nl While methods like thiol-gold affinity are common, linkers like this compound offer alternative and multi-step functionalization pathways. nih.gov For instance, AuNPs can be pre-functionalized with azide groups. The BCN end of the linker can then be "clicked" onto the azide-modified AuNP surface via the copper-free SPAAC reaction. acs.org This leaves the Boc-protected amine on the nanoparticle surface available for further modification after deprotection. medkoo.com

Silica Nanoparticles (SiNPs): Silica nanoparticles offer a versatile platform for functionalization due to the reactivity of their surface silanol (B1196071) groups. researchgate.net These surfaces can be readily modified to introduce azide or alkyne groups. researchgate.netnanocs.net For example, SiNPs can be prepared with a surface shell of azide groups. nanocs.net this compound can then be conjugated to these azide-functionalized SiNPs through its BCN group, resulting in a nanoparticle surface decorated with Boc-protected amines ready for subsequent bioconjugation. acs.orgnanocs.net

Polymeric Nanoparticles: Polymeric nanoparticles, often formed from copolymers like PEG-b-pHPMAm, can be engineered to incorporate reactive handles for conjugation. acs.org For example, polymers can be synthesized with azide groups, which then allows for the straightforward attachment of BCN-containing molecules like this compound. mdpi.comgoogle.com This approach has been used to attach targeting ligands to drug-loaded polymeric micelles, demonstrating the linker's utility in creating multifunctional nanocarriers. google.comresearchgate.net

| Nanoparticle Type | Functionalization Chemistry Example | Resulting Surface Functionality |

| Gold (AuNP) | SPAAC "click" reaction between BCN group and azide-functionalized AuNP surface. acs.org | Boc-protected amine for subsequent deprotection and secondary conjugation. medkoo.com |

| Silica (SiNP) | SPAAC "click" reaction between BCN group and azide-functionalized SiNP surface. acs.orgnanocs.net | Boc-protected amine for subsequent deprotection and secondary conjugation. medkoo.com |

| Polymeric | SPAAC "click" reaction between BCN group and azide-containing polymers that form the nanoparticle. acs.orggoogle.com | Boc-protected amine for subsequent deprotection and secondary conjugation. medkoo.com |

Design of Nanoscale Probes and Delivery Vehicles for Research

The ability to create precisely functionalized nanoparticles is fundamental to the design of advanced tools for biomedical research, including nanoscale probes for imaging and targeted delivery vehicles.

Nanoscale Probes: By using this compound, nanoparticles can be converted into highly specific probes for molecular imaging. nih.gov The copper-free click chemistry enabled by the BCN group is particularly valuable for stably labeling cells and other biological entities without inducing copper-related cytotoxicity. acgpubs.orgnih.gov For example, a fluorescent dye containing an azide group can be clicked onto a BCN-functionalized nanoparticle. Subsequently, the Boc-protected amine can be deprotected and conjugated to a targeting peptide, creating a probe that can specifically bind to and visualize target cells. nih.gov

Delivery Vehicles: This linker is highly valuable in the construction of targeted drug delivery systems. nih.gov A common design involves a "stealth" nanoparticle, often coated in PEG to enhance circulation time, which is then functionalized for both targeting and drug attachment. nih.govmdpi.com In one approach, a polymeric nanoparticle can be loaded with a therapeutic agent. This compound can be attached to its surface via the BCN group. Following deprotection of the amine, a targeting ligand, such as an antibody or a peptide that recognizes receptors overexpressed on cancer cells, can be conjugated. nih.govresearchgate.net This creates a smart drug delivery system capable of selectively accumulating in diseased tissue and releasing its payload. nih.gov The PEG component of the linker itself contributes to the biocompatibility of the final construct. smolecule.comaxispharm.com

| Application | Design Principle | Role of this compound |

| Nanoscale Probes | Covalent attachment of imaging agents (e.g., fluorophores) and targeting moieties to a nanoparticle scaffold. nih.gov | Provides a BCN group for copper-free "click" attachment of an azide-modified imaging agent and a protected amine for subsequent conjugation of a targeting molecule. medkoo.comacs.org |

| Delivery Vehicles | Functionalization of drug-loaded nanoparticles with targeting ligands to direct them to specific cells or tissues. nih.govresearchgate.net | The BCN group is used to anchor the linker to an azide-modified nanocarrier, while the deprotected amine serves as the attachment point for a targeting ligand. medkoo.comgoogle.com |

Analytical and Characterization Methodologies in Research Applications

Spectroscopic Techniques for Reaction Monitoring and Product Validation

Spectroscopic methods are fundamental for the real-time monitoring of conjugation reactions and the structural validation of starting materials and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., in situ reaction monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of exo-BCN-PEG2-Boc-Amine and for monitoring its subsequent reactions. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. irisotope.com

Structural Characterization of the Linker:

¹H NMR: The proton spectrum of this compound exhibits characteristic signals corresponding to its three main components. The protons of the Boc protecting group typically appear as a sharp singlet at approximately 1.43 ppm. The ethylene (B1197577) glycol (PEG) spacer protons resonate in the 3.5-3.7 ppm region. researchgate.net The aliphatic protons of the BCN ring system are observed in a broader range, typically between 1.2 and 2.2 ppm.

¹³C NMR: The carbon spectrum provides complementary information. Key resonances include the carbonyl carbon of the Boc group (~156 ppm), the carbons of the PEG spacer (~70-73 ppm), and the strained alkyne carbons of the BCN ring, which are highly characteristic and appear at approximately 95-100 ppm. irisotope.com

In situ Reaction Monitoring: NMR is particularly powerful for monitoring the progress of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. nih.gov This reaction is central to the utility of BCN linkers, allowing for efficient conjugation to azide-modified molecules without the need for a cytotoxic copper catalyst. nih.govresearchgate.net During the reaction, the disappearance of the characteristic alkyne signals in the ¹³C NMR spectrum and the corresponding BCN proton signals in the ¹H NMR spectrum can be observed. researchgate.net Concurrently, new signals corresponding to the newly formed triazole ring appear, confirming the successful conjugation. nih.govresearchgate.net This real-time monitoring allows for the optimization of reaction conditions and ensures complete conversion. nih.govacs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for BCN-PEG Derivatives

| Functional Group | Atom Type | Representative Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Boc Group | ¹H | ~1.43 | Singlet, 9H |

| Boc Group | ¹³C | ~156 (C=O), ~79 (quaternary C) | |

| PEG Spacer | ¹H | 3.5 - 3.7 | Multiplets |

| PEG Spacer | ¹³C | ~70 - 73 | |

| BCN Ring | ¹H | ~1.2 - 2.2 | Complex multiplets |

| BCN Alkyne | ¹³C | ~95 - 100 | Characteristic strained alkyne signal |

Note: Exact chemical shifts can vary depending on the solvent and specific molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. fiveable.meelsevier.com

For this compound, key vibrational modes include:

Alkyne (C≡C) Stretch: The strained alkyne of the BCN ring exhibits a characteristic, though often weak, absorption in the IR spectrum around 2100-2260 cm⁻¹. libretexts.org Its corresponding signal in the Raman spectrum can be more intense, making Raman a valuable tool for confirming the presence of the BCN moiety. scitepress.org The disappearance of this peak is a clear indicator of successful reaction during SPAAC.

Carbamate (B1207046) (Boc) Group: The Boc-protected amine shows strong C=O stretching vibrations around 1680-1720 cm⁻¹ and N-H bending vibrations around 1520 cm⁻¹.

PEG (C-O-C) Ether Linkages: The ether groups of the PEG spacer produce a very strong, broad C-O stretching band in the region of 1050-1150 cm⁻¹.

These techniques are particularly useful for quickly confirming the presence of key functional groups before and after a reaction. For instance, after conjugation via SPAAC, the alkyne peak will vanish. If the Boc group is subsequently removed under acidic conditions to expose the amine, the characteristic carbamate C=O peak will disappear, and new peaks corresponding to the free amine will emerge. libretexts.org

UV-Vis and Fluorescence Spectroscopy for Labeled Conjugates

While this compound itself does not possess significant chromophores for UV-Vis or fluorescence spectroscopy, these techniques become essential for characterizing conjugates formed from it, especially when a fluorescent dye or a chromophore-containing molecule is attached. proteus-instruments.com

After deprotection of the Boc group, the resulting free amine can be conjugated to a fluorescent label (e.g., a TAMRA or FAM dye) or a protein. acs.orgacs.org UV-Vis spectroscopy can then be used to quantify the concentration of the labeled conjugate by measuring the absorbance at the dye's maximum absorption wavelength (λ_max). acs.orgresearchgate.net Fluorescence spectroscopy, which is often orders of magnitude more sensitive than absorbance spectroscopy, can be used to detect the presence of the conjugate at very low concentrations and to study its properties. proteus-instruments.com For example, changes in the fluorescence emission spectrum upon binding of a bioconjugate to its target can provide information about the local environment and binding interactions. acs.org

Mass Spectrometry for Structural Elucidation of Conjugates

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight and, by extension, the identity of this compound and its conjugates. cellmosaic.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. measurlabs.com This precision allows for the unambiguous determination of the elemental formula of a molecule. axispharm.com For this compound (C₂₂H₃₆N₂O₆), the calculated exact mass is 424.2573 g/mol . smolecule.commedkoo.com HRMS is used to verify the successful synthesis and purity of the linker by matching the experimentally measured mass to the calculated value. rsc.orgmdpi.com This technique is equally vital for confirming the structure of conjugates formed from the linker, providing definitive evidence of a successful conjugation reaction by identifying the expected mass of the new, larger molecule. google.comquality-assistance.com

Table 2: HRMS Data for this compound and an Example Conjugate

| Compound | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Found Mass (m/z) [M+H]⁺ | Source |

|---|---|---|---|---|

This compound |

C₂₂H₃₆N₂O₆ | 425.2646 | 425.26xx | smolecule.commedkoo.com |

| BCN-Dansyl Conjugate | C₂₅H₃₁N₃O₄S | 492.1927 [M+Na]⁺ | 492.1929 [M+Na]⁺ | rsc.org |

Note: The "Found Mass" is an example and would be determined experimentally. The high degree of accuracy (typically to four decimal places) confirms the elemental composition.

MALDI-TOF MS for Large Bioconjugates

For large bioconjugates, such as those formed by attaching this compound (and a subsequent payload) to proteins or antibodies, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a preferred method. cellmosaic.comnih.gov This technique is well-suited for analyzing molecules with high molecular weights, often up to 200 kDa or more. cellmosaic.com

In a typical application, a protein is first modified with an azide (B81097) group and then reacted with the BCN end of the linker. MALDI-TOF MS can clearly distinguish the unconjugated protein from the conjugated one by the mass shift corresponding to the addition of the linker and any attached molecule. rsc.org This allows researchers to determine the efficiency of the conjugation reaction and to calculate the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs). rsc.orgquality-assistance.com The resulting spectrum shows a distribution of peaks, each corresponding to the protein with a different number of attached linkers (e.g., 0, 1, 2, 3...), providing valuable information on the heterogeneity of the final product. rsc.orgnih.gov

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the purification of this compound after its synthesis and for assessing the purity of the final product and its subsequent conjugates.

High-Performance Liquid Chromatography (HPLC)